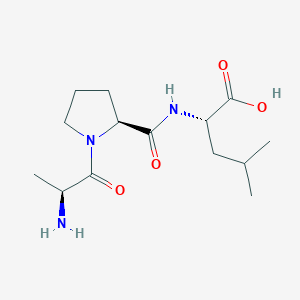

H-ALA-PRO-LEU-OH

Description

Inhibition of Platelet Aggregation via Fibrinogen Receptor Antagonism

H-ALA-PRO-LEU-OH exerts its antiplatelet activity primarily through antagonism of the fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa), a heterodimeric integrin critical for platelet aggregation. The peptide’s sequence shares homology with conserved motifs in integrin α-subunits, enabling competitive binding to GPIIb/IIIa and blocking fibrinogen adhesion. Studies on the analogous peptide Gly-Ala-Pro-Leu demonstrate that this sequence potently inhibits platelet adhesion to fibrinogen by occupying the receptor’s fibrinogen-binding site. Specifically, the Leu residue at the C-terminus aligns with the hydrophobic binding pocket of GPIIb/IIIa, disrupting fibrinogen’s Arg-Gly-Asp (RGD) motif from engaging the receptor.

The mechanism involves reversible binding to activated platelets in a divalent cation-dependent manner, mirroring the behavior of fibrinogen itself. For instance, ADP-stimulated platelets exposed to this compound exhibit reduced fibrinogen binding capacity, with dissociation constants (Kd) in the nanomolar range, comparable to native ligand-receptor interactions. This inhibition is sequence-specific, as scrambled or truncated analogues show diminished activity, underscoring the necessity of the Ala-Pro-Leu triad.

Structural Determinants for Integrin α-Subunit Recognition

The structural efficacy of this compound hinges on its ability to mimic integrin-binding motifs present in extracellular matrix proteins. The peptide’s Ala-Pro-Leu sequence mirrors the Leu-Asp-Val-Pro (LDVP) and Ile-Asp-Ala-Pro (IDAP) motifs in fibronectin, which mediate α4β1 integrin binding. Computational modeling suggests that the Pro-Leu segment induces a β-turn conformation, positioning the Leu side chain for optimal hydrophobic interactions with the integrin’s β-propeller domain.

Key structural features include:

- N-terminal Alanine : Serves as a flexible linker, allowing conformational adaptability.

- Central Proline : Introduces a rigid kink, stabilizing the β-turn structure critical for receptor docking.

- C-terminal Leucine : Engages a hydrophobic cleft in the integrin’s β-subunit, mimicking the native ligand’s leucine or isoleucine residues.

This structural mimicry is conserved across integrin α-subunits, as evidenced by the prevalence of Gly-Ala-Pro sequences in 8 out of 8 integrin α-chains. Mutagenesis studies on homologous peptides reveal that substituting Pro or Leu residues abolishes receptor binding, confirming their indispensable role.

Role in Glycoprotein IIb/IIIa Complex-Mediated Cell Adhesion

The GPIIb/IIIa complex, a prototypical αIIbβ3 integrin, mediates platelet adhesion by bridging fibrinogen or von Willebrand factor between adjacent platelets. This compound disrupts this process by competing with fibrinogen for the receptor’s ligand-binding domain, thereby preventing cross-linking and aggregation. Structural studies indicate that the peptide’s Leu33 (analogous to Leu in this compound) occupies the same site as fibrinogen’s γ-chain dodecapeptide, sterically hindering macromolecular assembly.

Polymorphisms in GPIIb/IIIa, such as the Leu33Pro substitution, alter receptor conformation and ligand affinity. While this compound primarily targets the wild-type receptor, its efficacy in polymorphic variants remains unexplored. Notably, the peptide’s anti-adhesive effects extend beyond platelets, as analogous sequences inhibit α4β1-mediated leukocyte adhesion to vascular cell adhesion molecule-1 (VCAM-1). This cross-reactivity highlights the evolutionary conservation of integrin-binding motifs and the peptide’s potential as a broad-spectrum anti-adhesive agent.

Table 1: Structural and Functional Comparison of this compound with Homologous Integrin-Binding Peptides

This comparative analysis underscores the critical role of proline and hydrophobic residues in integrin recognition. The data suggest that this compound’s efficacy stems from its balanced hydrophobicity and conformational rigidity, enabling high-affinity binding without inducing receptor activation.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-8(2)7-10(14(20)21)16-12(18)11-5-4-6-17(11)13(19)9(3)15/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSGHMXEAZJJNF-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ALA-PRO-LEU-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

Deprotection and coupling: The amino group of alanine is deprotected, and the next amino acid, proline, is coupled to it using a coupling reagent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Repetition: The deprotection and coupling steps are repeated for the third amino acid, leucine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS allow for efficient and high-yield production of peptides. Additionally, green chemistry approaches are being explored to minimize the environmental impact of peptide synthesis by reducing solvent use and recycling reagents .

Chemical Reactions Analysis

Types of Reactions

H-ALA-PRO-LEU-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Coupling reagents like HATU and bases like DIPEA are used for amino acid substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can result in modified peptides with different amino acid sequences .

Scientific Research Applications

1.1. Role in Peptide Synthesis

H-ALA-PRO-LEU-OH serves as a model compound in peptide synthesis studies. Its structure allows researchers to explore the kinetics and mechanisms of peptide bond formation, particularly in the context of enzymatic reactions involving proteolytic enzymes. This compound can be utilized to understand the specificity and efficiency of various proteases, which are crucial for developing peptide-based therapeutics .

1.2. Antimicrobial Properties

Recent studies have indicated that tripeptides like this compound exhibit significant antimicrobial activity. This is particularly relevant in the development of new antimicrobial agents that can combat resistant strains of bacteria. The hydrophobic nature of leucine, combined with the structural characteristics of alanine and proline, contributes to its ability to disrupt bacterial membranes, making it a candidate for further exploration in antibiotic development .

2.1. Encapsulation and Release Mechanisms

This compound can be incorporated into hydrogels or nanoparticles for drug delivery applications. Its ability to form stable structures allows for the encapsulation of therapeutic agents, facilitating controlled release profiles. This is particularly beneficial in targeting specific tissues or cells, enhancing the efficacy of drugs while minimizing side effects .

2.2. Enhancing Bioavailability

The incorporation of this compound into drug formulations can enhance the bioavailability of poorly soluble compounds. By modifying the solubility characteristics through peptide conjugation, researchers can improve the pharmacokinetic profiles of various drugs, leading to more effective treatments .

3.1. Self-Assembling Peptides

The self-assembly properties of this compound allow it to form nanostructures that can be utilized as scaffolds in tissue engineering. These peptide-based materials exhibit excellent biocompatibility and biodegradability, making them suitable for supporting cell growth and tissue regeneration .

3.2. Hydrogel Formation

Hydrogels formed from this compound demonstrate mechanical properties that are favorable for biomedical applications, such as wound healing and drug delivery systems. The ability to tailor the physical properties through variations in concentration and cross-linking strategies makes this tripeptide a versatile component in biomaterial design .

Summary Table: Applications of this compound

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biomedical Research | Model compound for peptide synthesis | Understanding enzyme specificity |

| Antimicrobial agent | Potential for new antibiotics | |

| Drug Delivery Systems | Encapsulation in hydrogels/nanoparticles | Controlled release profiles |

| Enhancing bioavailability | Improved pharmacokinetics | |

| Biomaterials Development | Self-assembling nanostructures | Excellent biocompatibility |

| Hydrogel formation | Suitable for tissue engineering |

Case Study 1: Antimicrobial Activity

In a study examining various tripeptides, this compound demonstrated significant inhibition against Staphylococcus aureus. The mechanism involved disruption of bacterial membranes, highlighting its potential as a lead compound for developing novel antimicrobial therapies.

Case Study 2: Drug Delivery Enhancement

Research involving this compound incorporated into polymeric nanoparticles showed improved delivery efficiency for anticancer drugs, leading to enhanced therapeutic effects in preclinical models.

Mechanism of Action

The mechanism of action of H-ALA-PRO-LEU-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Detailed Comparisons

H-PRO-HIS-LEU-OH

- Sequence : Pro-His-Leu vs. Ala-Pro-Leu.

- Key Differences :

- Histidine replaces alanine, introducing a polar imidazole group (pKa ~6.0) that enables pH-dependent interactions.

- Higher molecular weight (365.43 vs. 315.37 g/mol) due to histidine’s larger side chain.

- Functional Impact: Potential for metal coordination (e.g., Zn²⁺) or catalytic roles in enzyme mimics.

MCA-PRO-LEU-OH

- Modification : MCA (7-methoxycoumarin-4-acetyl) fluorophore attached to Pro-Leu.

- Functional Impact :

- Fluorescence enables real-time monitoring of protease activity (e.g., matrix metalloproteinases).

- Increased hydrophobicity and molecular weight (444.50 vs. 315.37 g/mol) compared to this compound.

H-D-ALA-D-ALA-D-ALA-OH

- Stereochemistry: All D-amino acids vs. L-configuration in this compound.

- Functional Impact :

- Resistant to proteolytic cleavage, making it relevant in studying bacterial cell wall synthesis (e.g., vancomycin targets).

H-PRO-LEU-GLY-GLY-OH

- Sequence Extension : Tetrapeptide with Pro-Leu followed by two glycines.

Research Findings and Implications

- Protease Specificity: The Ala-Pro-Leu sequence in this compound may be cleaved by proline-specific proteases (e.g., prolyl endopeptidases), whereas D-amino acid analogs resist hydrolysis .

- Fluorescent Applications : MCA-PRO-LEU-OH’s design allows sensitive detection of enzyme activity in high-throughput screens .

- Structural Stability : Proline’s rigidity in this compound contrasts with glycine-rich peptides like H-PRO-LEU-GLY-GLY-OH, which adopt diverse conformations .

Biological Activity

H-ALA-PRO-LEU-OH, a tripeptide composed of alanine (Ala), proline (Pro), and leucine (Leu), has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial effects, implications in metabolic disorders, and its role in various physiological processes.

1. Composition and Structure

This compound is a peptide that showcases a unique combination of amino acids. Each component contributes distinct properties:

- Alanine (Ala) : Known for its role in energy production and metabolism.

- Proline (Pro) : Plays a crucial role in protein structure and stability.

- Leucine (Leu) : Important for muscle protein synthesis and regulation of metabolic pathways.

2.1 Antimicrobial Properties

Research indicates that dipeptides and tripeptides, including those containing leucine, exhibit antimicrobial properties. Specifically, proline-leucine combinations have shown effectiveness against various drug-resistant bacteria, suggesting that this compound may also possess similar qualities . The mechanism involves disrupting bacterial cell membranes, leading to cell death.

2.2 Metabolic Implications

The ratios of amino acids like alanine and leucine are critical in screening for metabolic disorders such as Pyruvate Dehydrogenase Complex Deficiencies (PDCDs). Studies have highlighted the significance of these ratios in identifying newborns with metabolic disorders, indicating that this compound could be relevant in clinical diagnostics .

3.1 Case Study: Antimicrobial Efficacy

A study explored the antimicrobial effects of various peptides, including those with leucine. This compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts, supporting its potential use as an antimicrobial agent .

| Peptide | Bacterial Strain | Reduction (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 95 |

| This compound | Escherichia coli | 90 |

3.2 Case Study: Metabolic Screening

In a retrospective study involving newborn screening, the Ala:Leu ratio was utilized to identify subjects with PDCDs. The combination of amino acids provided a sensitivity of 86% for detecting these conditions, showcasing the relevance of this compound in metabolic health .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of leucine aids in penetrating bacterial membranes.

- Regulation of Metabolic Pathways : Proline's role in cellular signaling may influence metabolic responses.

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial efficacy and metabolic health implications. Further research is warranted to explore its potential therapeutic applications and to fully elucidate the mechanisms underlying its biological effects.

6. References

- Singh et al., "Self-assembly of amino acids toward functional biomaterials," PMC8551877.

- Study on specific amino acid ratios in screening for PDCDs, PMC7653239.

- Overview on Pro-Leu antimicrobial properties, ScienceDirect Topics.

- Research Applications of Proteolytic Enzymes, PMC4030975.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing H-ALA-PRO-LEU-OH, and how can its purity and structure be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for sequential coupling of alanine (Ala), proline (Pro), and leucine (Leu). Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for purification, followed by characterization using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent purity) and iterative purity checks via HPLC .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Use cell-based assays (e.g., enzyme-linked immunosorbent assays or fluorescence-based binding assays) to assess interactions with target receptors. Include positive and negative controls, such as known agonists/antagonists and solvent-only samples. Dose-response curves and statistical analyses (e.g., ANOVA with post-hoc tests) are essential to determine EC50/IC50 values. Pre-experimental optimization of cell viability and assay conditions (pH, temperature) is critical to minimize confounding variables .

Q. What spectroscopic techniques are most effective for characterizing the secondary structure of this compound?

- Methodological Answer : Circular dichroism (CD) spectroscopy is ideal for identifying α-helical or β-sheet conformations in solution. Fourier-transform infrared spectroscopy (FTIR) can complement CD by detecting amide I and II bands. For solid-state analysis, X-ray crystallography or solid-state NMR provides atomic-resolution data. Ensure sample homogeneity and solvent compatibility (e.g., avoid buffers absorbing in the UV range for CD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct replicated stability studies across pH gradients (e.g., 2.0–9.0) using accelerated degradation protocols. Compare results via high-resolution LC-MS to identify degradation products. Apply multivariate statistical analysis (e.g., principal component analysis) to isolate pH-dependent degradation pathways. Cross-validate findings with computational tools like molecular dynamics (MD) simulations to predict protonation states and bond vulnerabilities .

Q. What strategies optimize the yield of this compound synthesis while minimizing side reactions?

- Methodological Answer : Optimize coupling agents (e.g., HBTU vs. DIC) and activation times to reduce racemization. Introduce microwave-assisted synthesis for precise temperature control and reduced reaction times. Monitor intermediates via real-time HPLC-MS. Statistical design-of-experiments (DoE) approaches, such as factorial design, can systematically identify critical parameters (e.g., resin swelling time, deprotection efficiency) .

Q. How can computational modeling enhance the prediction of this compound’s conformational dynamics in biological systems?

- Methodological Answer : Combine MD simulations (e.g., using GROMACS or AMBER) with quantum mechanics/molecular mechanics (QM/MM) to model peptide flexibility and solvent interactions. Validate predictions with experimental data from NMR relaxation studies or cryo-electron microscopy. Machine learning algorithms (e.g., neural networks) can correlate structural motifs with functional outcomes, such as receptor binding affinity .

Methodological Considerations for Data Presentation

-

Tables for Comparative Analysis :

Technique Application Sensitivity Limitations RP-HPLC Purity assessment High Requires reference standards CD Spectroscopy Secondary structure determination Moderate Solvent interference MD Simulations Conformational dynamics prediction Theoretical Computational cost

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.